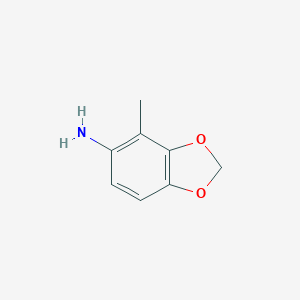
4-Methyl-1,3-benzodioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,3-benzodioxol-5-amine is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzo[d][1,3]dioxole, featuring a methyl group at the 4-position and an amine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-benzodioxol-5-amine typically involves multi-step reactions. One common method includes the use of potassium hydroxide and water, followed by refluxing with acetone . Another method involves the use of benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in dichloromethane under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar multi-step reactions with appropriate scaling of reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or sulfonated compounds.
Aplicaciones Científicas De Investigación
Antidiabetic Properties
Recent studies have highlighted the potential of benzodioxol derivatives, including 4-Methyl-1,3-benzodioxol-5-amine, as candidates for the development of synthetic antidiabetic drugs. In particular, research demonstrated that certain derivatives significantly reduced blood glucose levels in diabetic mice models. For instance, a study reported a decrease in blood glucose from 252.2 mg/dL to 173.8 mg/dL when treated with specific benzodioxol derivatives . These findings suggest that compounds like this compound may serve as effective α-amylase inhibitors, potentially aiding in the management of diabetes and obesity.
Anticancer Activity
The anticancer efficacy of benzodioxol derivatives has also been investigated. In vitro studies indicated that certain derivatives exhibited promising cytotoxic effects against cancer cell lines while maintaining safety for normal cells . This dual activity underscores the importance of further in vivo assessments to confirm their therapeutic potential.
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical processes. One notable method involves the stereoselective formation of N-substituted dihydro-2,3-benzodiazepines, which can be synthesized from intermediates derived from 1,2-methylenedioxybenzene . This process emphasizes the importance of enantiomeric purity and yields in developing pharmaceutical compounds.
Derivative Exploration
Research has shown that modifying the structure of benzodioxol derivatives can enhance their biological activities. For example, novel compounds have been synthesized and evaluated for their ability to inhibit α-amylase and other enzymatic targets related to metabolic disorders . The exploration of these derivatives is crucial for identifying more effective therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. For instance, in antitumor applications, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound interacts with cellular pathways, leading to the inhibition of cell proliferation and the induction of programmed cell death.
Comparación Con Compuestos Similares
- N-Methylbenzo[d][1,3]dioxol-5-amine
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Comparison: 4-Methyl-1,3-benzodioxol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, such as antitumor activity and sensor development .
Propiedades
Número CAS |
196091-24-4 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
4-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C8H9NO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4,9H2,1H3 |
Clave InChI |
BPVKCORYABDPHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)N |
SMILES canónico |
CC1=C(C=CC2=C1OCO2)N |
Sinónimos |
1,3-Benzodioxol-5-amine, 4-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















